8-Cyclopentadecen-1-one
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Overview
Description
8-Cyclopentadecen-1-one, also known as (4Z)-cyclopentadec-4-en-1-one, is an organic compound with the molecular formula C15H26O. It is a mono-constituent substance that belongs to the class of cyclopentadecenones. This compound is known for its unique structure, which includes a 15-membered ring with a double bond and a ketone functional group. It is often used in the fragrance industry due to its musk-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopentadecen-1-one can be achieved through various methods. One common approach involves the oxidation of cyclopentadecene using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of long-chain alkenes under acidic conditions to form the desired cyclopentadecenone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopentadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclopentadecenol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted cyclopentadecenones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and other electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclopentadecenol.
Substitution: Halogenated or alkylated cyclopentadecenones.
Scientific Research Applications
8-Cyclopentadecen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Widely used in the fragrance industry due to its musk-like odor and stability
Mechanism of Action
The mechanism of action of 8-Cyclopentadecen-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the double bond in the compound can participate in electrophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Cyclopentenone: Contains a five-membered ring with a ketone and an alkene group.
Cyclohexenone: Contains a six-membered ring with a ketone and an alkene group.
Cycloheptenone: Contains a seven-membered ring with a ketone and an alkene group.
Uniqueness of 8-Cyclopentadecen-1-one: this compound is unique due to its 15-membered ring structure, which is relatively rare in organic compounds. This large ring size contributes to its distinct chemical properties and biological activities. Additionally, its musk-like odor makes it valuable in the fragrance industry, setting it apart from other similar compounds .
Properties
CAS No. |
72785-16-1 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
cyclopentadec-8-en-1-one |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-2H,3-14H2 |
InChI Key |
KUZFTOAYXWRQAA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCCC(=O)CCCCCC/C=C\CC1 |
Canonical SMILES |
C1CCCC(=O)CCCCCCC=CCC1 |
Origin of Product |
United States |
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